GSK2981278

IL-17A inhibition Th17 cytokine suppression RORγ inverse agonism

Researchers studying Th17-mediated cutaneous inflammation require selective, topical RORγ modulation without systemic confounding. GSK2981278 is a potent and selective RORγ inverse agonist optimized for topical dermatological research. Key Advantages: - Potent dual cytokine suppression: Equipotent inhibition of IL-17A and IL-22 at 3.2 nM IC50 in primary human T cells under Th17 conditions. - Validated in vivo efficacy: 23% reduction in epidermal thickness in the IMQ-induced psoriasis model using 1% topical ointment. - Minimal systemic exposure: Undetectable serum levels after topical application in murine models, enabling compartmentalized dermal immune studies.

Molecular Formula C25H35NO5S
Molecular Weight 461.6 g/mol
CAS No. 1474110-21-8
Cat. No. B607816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2981278
CAS1474110-21-8
SynonymsGSK2981278;  GSK-2981278;  GSK 2981278.
Molecular FormulaC25H35NO5S
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO
InChIInChI=1S/C25H35NO5S/c1-4-20-5-7-23(8-6-20)26(16-19(2)3)32(28,29)24-9-10-25(22(15-24)17-27)31-18-21-11-13-30-14-12-21/h5-10,15,19,21,27H,4,11-14,16-18H2,1-3H3
InChIKeyLZLBRISQTJVZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2981278: RORγ Inverse Agonist for Topical Research


GSK2981278 is a synthetic small molecule that acts as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor critical for Th17 cell differentiation and IL-17-mediated inflammatory pathways. Developed by GlaxoSmithKline, this benzenesulfonamide derivative was advanced through Phase II clinical evaluation for plaque psoriasis as a topical ointment formulation [1]. The compound functions by inhibiting RORγ-dependent transcriptional activation, suppressing the expression of Th17 signature cytokines including IL-17A, IL-17F, IL-22, and IL-23, and disrupting RORγ-DNA binding [2].

GSK2981278: Irreplaceable for Topical RORγ Research


RORγt inverse agonists exhibit substantial inter-compound variability in potency, selectivity profiles, pharmacokinetic properties, and route-of-administration suitability that preclude simple substitution. GSK2981278 demonstrates a 10-fold potency advantage in IL-17A inhibition compared to structurally related GSK analogs GSK3038548 and GSK3038549 [1], while its topical formulation was specifically optimized for dermal delivery with minimal systemic exposure—a characteristic not shared by orally bioavailable RORγt inverse agonists such as BMS-986251, JNJ-54271074, or BI 730357 [2]. Furthermore, RORγt inverse agonists differ markedly in their isoform selectivity; GSK2981278 exhibits functional selectivity for RORγ over RORα, whereas other compounds in this class may display distinct selectivity fingerprints or dual receptor activity that can confound experimental interpretation and translational relevance .

GSK2981278: Performance Evidence vs. Comparator RORγ Modulators


IL-17A Inhibition: Superior Potency vs. GSK Analogs

GSK2981278 exhibits a 10-fold greater potency for inhibiting IL-17A production compared to its structurally related analogs GSK3038548 and GSK3038549. This differential activity was observed in comparative functional assays assessing endogenous il17a expression repression in Jurkat cells, where GSK2981278 demonstrated dose-responsive inhibition that substantially exceeded the activity of these comparator compounds [1].

IL-17A inhibition Th17 cytokine suppression RORγ inverse agonism

RORγ-Selective Inhibition Over RORα

GSK2981278 demonstrates functional selectivity for RORγ, exhibiting no significant effect on RORα-dependent transcriptional activation in cellular reporter assays. This selectivity profile distinguishes GSK2981278 from compounds such as SR1001, which functions as a dual RORα and RORγ inverse agonist [1]. Isoform-selective inhibition is critical for accurately attributing phenotypic outcomes to RORγ pathway modulation without confounding contributions from RORα signaling .

Nuclear receptor selectivity RORα Off-target profiling

In Vivo Anti-Hyperplastic Efficacy in Psoriasis Model

In the imiquimod (IMQ)-induced murine model of psoriasis-like skin inflammation, topical application of GSK2981278 (1% ointment formulation) produced a 23% reduction in epidermal thickness compared to placebo-treated IMQ-exposed controls. The study employed 6–9 mice per treatment group, with epidermal thickness measured via H&E staining and histological analysis at day +9 of IMQ treatment [1]. Systemic exposure was undetectable in serum at harvest, confirming localized dermal activity without measurable systemic absorption [2].

Psoriasis model Epidermal hyperplasia In vivo pharmacodynamics

Dual IL-17A and IL-22 Inhibition in Human T Cells

GSK2981278 potently inhibits both IL-17A and IL-22 protein secretion from isolated human peripheral blood T cells cultured under Th17 skewing conditions, with an IC50 of 3.2 nM for both cytokines. Near-complete inhibition of IL-17A protein secretion was observed at concentrations ≥3 nM following 5 days of culture [1]. This dual cytokine suppression profile contrasts with alternative therapeutic approaches that target IL-17 alone (e.g., anti-IL-17A monoclonal antibodies) or IL-23 alone, and distinguishes GSK2981278 from other RORγt inverse agonists that may exhibit differential potency ratios between IL-17A and IL-22 inhibition [2].

IL-17A IL-22 Primary human T cells Th17 skewing

Topical Route Optimization vs. Oral RORγ Inverse Agonists

GSK2981278 was specifically developed and advanced to Phase II clinical evaluation as a topical ointment formulation for plaque psoriasis, whereas multiple other RORγt inverse agonists—including BMS-986251, JNJ-54271074, VTP-43742, and BI 730357—were developed as orally bioavailable systemic agents [1]. Preclinical pharmacokinetic characterization demonstrated that topical GSK2981278 application in murine models produced undetectable serum levels at harvest, confirming minimal systemic exposure [2]. This route-specific optimization distinguishes GSK2981278 from orally bioavailable RORγt inverse agonists that were designed with systemic distribution and oral bioavailability as primary development criteria [3].

Topical delivery Pharmacokinetics Systemic exposure BMS-986251

GSK2981278: Validated Research Applications


Topical RORγ Modulation Without Systemic Confounding

Researchers investigating cutaneous immunology or dermal inflammatory pathways can utilize GSK2981278's topical formulation to achieve localized RORγ inhibition with minimal systemic exposure. This is supported by preclinical data demonstrating undetectable serum levels following topical application in murine models [1], and the compound's advancement to Phase II as a topical ointment for plaque psoriasis. This application scenario is particularly relevant for studies where systemic RORγ modulation would introduce unwanted confounding variables or where the research question specifically addresses compartmentalized dermal immune responses [2].

Th17-Mediated Dual IL-17A/IL-22 Inhibition

Experiments designed to interrogate Th17-driven inflammatory cascades benefit from GSK2981278's equipotent inhibition of both IL-17A and IL-22 at 3.2 nM IC50 in primary human T cells under Th17 skewing conditions [1]. This dual cytokine suppression profile enables comprehensive blockade of Th17 effector function with a single agent, providing experimental efficiency compared to combination approaches using separate IL-17 and IL-22 inhibitors. The near-complete inhibition of IL-17A protein secretion at concentrations ≥3 nM ensures robust target coverage at achievable in vitro concentrations [2].

In Vivo Psoriasis and Dermatitis Model Studies

The imiquimod-induced murine psoriasis model represents a validated preclinical system for evaluating anti-psoriatic efficacy of RORγ modulators. GSK2981278 has demonstrated quantifiable anti-hyperplastic activity in this model, producing a 23% reduction in epidermal thickness with topical 1% ointment application [1]. This established in vivo efficacy metric provides a benchmark for comparative studies evaluating novel RORγ modulators or combination therapeutic approaches. The compound's validated activity in this disease-relevant model supports its use as a positive control or reference standard in preclinical dermatological inflammation research [2].

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